阿利基仑酸杂质

描述

Aliskiren Acid Impurity is a metabolite formed during the industrial synthesis of Aliskiren . Aliskiren is a direct renin inhibitor that has been effective in anti-hypertension .

Synthesis Analysis

The synthesis of Aliskiren involves a novel process for the preparation of renin inhibitor Aliskiren or its derivatives, and its pharmaceutically acceptable salts . The synthesis of the enantiomerically pure compound is quite demanding due to the presence of 4 chiral carbon atoms .Molecular Structure Analysis

The inventors of Aliskiren employed a combination of crystal structure analysis of renin-inhibitor complexes and computational methods to design novel renin inhibitors .Chemical Reactions Analysis

Impurities are unwanted residuals that form during or after the course of the reaction. The residuals can be inorganic, organic chemicals, or residual solvents that define the quality and properties of a specific product . Impurity profiling aims at identification and subsequent quantification of specific components present at low levels .Physical And Chemical Properties Analysis

Aliskiren Carboxylic Acid has a molecular formula of C30H52N2O7 and a molecular weight of 552.74 .科学研究应用

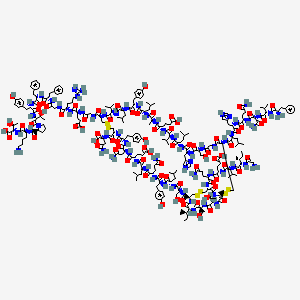

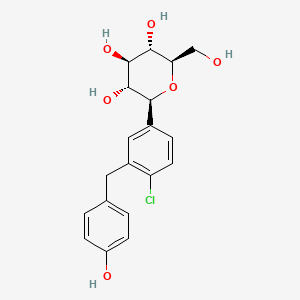

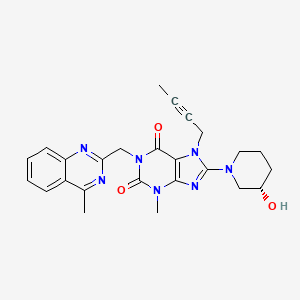

1. 溶液应力降解产物的表征 阿利基仑酸杂质用于表征阿利基仑的溶液应力降解产物 {svg_1}. 阿利基仑的综合质谱裂解途径有助于表征工艺杂质 {svg_2}.

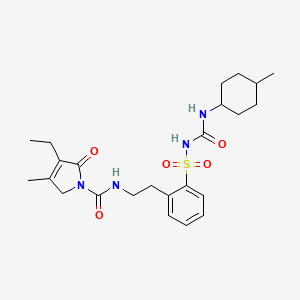

2. 理化性质和ADMET性质预测 该杂质还用于预测阿利基仑的理化性质和ADMET(吸收、分布、代谢、排泄和毒性)性质 {svg_3}.

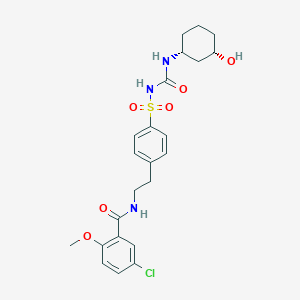

药物-药物/药物-赋形剂/药物-包装相互作用研究

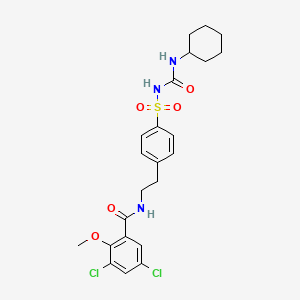

阿利基仑的综合质谱裂解途径,包括阿利基仑酸杂质,将有助于研究药物-药物、药物-赋形剂和药物-包装相互作用产物 {svg_4}.

代谢产物研究

阿利基仑酸杂质可用于阿利基仑的代谢产物研究 {svg_5}. 阿利基仑的综合质谱裂解途径有助于表征其代谢产物 {svg_6}.

与其他药物的同时测定

阿利基仑酸杂质可用于同时测定氨氯地平贝沙酸和阿利基仑半富马酸盐 {svg_7}. 为此目的开发了一种特定的反相高效液相色谱 (HPLC) 方法 {svg_8}.

对映体纯度测定

作用机制

Target of Action

The primary target of Aliskiren Acid Impurity is renin . Renin is an enzyme secreted by the kidneys when blood volume and renal perfusion decrease . It plays a crucial role in the regulation of blood pressure and fluid balance in the body .

Mode of Action

Aliskiren Acid Impurity acts as a direct renin inhibitor . It binds to the active site of renin, preventing it from cleaving the protein angiotensinogen to form angiotensin I . This inhibition disrupts the conversion of angiotensinogen to angiotensin I, thereby inhibiting the formation of angiotensin II .

Biochemical Pathways

The inhibition of renin by Aliskiren Acid Impurity affects the renin-angiotensin-aldosterone system (RAAS), a critical biochemical pathway involved in the regulation of blood pressure . By inhibiting the formation of angiotensin I, Aliskiren Acid Impurity disrupts the cascade of events that lead to the production of angiotensin II, a potent vasoconstrictor . This results in a decrease in blood pressure .

Pharmacokinetics

Aliskiren Acid Impurity is rapidly absorbed following oral administration, with maximum plasma concentrations reached within 1–3 hours . The absolute bioavailability of Aliskiren is 2.6% . Once absorbed, Aliskiren is eliminated through the hepatobiliary route as unchanged drug and, to a lesser extent, through oxidative metabolism by cytochrome P450 (CYP) 3A4 . Unchanged Aliskiren accounts for approximately 80% of the drug in the plasma following oral administration, indicating low exposure to metabolites . Aliskiren excretion is almost completely via the biliary/faecal route; 0.6% of the dose is recovered in the urine .

Result of Action

The inhibition of renin by Aliskiren Acid Impurity leads to a decrease in blood pressure . This reduction in blood pressure lowers the risk of fatal and nonfatal cardiovascular events including stroke and myocardial infarction .

Action Environment

The action of Aliskiren Acid Impurity can be influenced by various environmental factors. For instance, the absorption of Aliskiren can be affected by the presence of food in the gastrointestinal tract . Additionally, the efficacy of Aliskiren can be influenced by the patient’s physiological condition, such as renal or hepatic impairment . No clinically relevant effects of gender or race on the pharmacokinetics of aliskiren are observed, and no adjustment of the initial aliskiren dose is required for elderly patients or for patients with renal or hepatic impairment .

未来方向

生化分析

Biochemical Properties

Aliskiren Acid Impurity plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to bind to renin, an enzyme involved in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance. The interaction between Aliskiren Acid Impurity and renin inhibits the conversion of angiotensinogen to angiotensin I, thereby reducing the formation of angiotensin II, a potent vasoconstrictor .

Cellular Effects

Aliskiren Acid Impurity affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in kidney tubular cells, Aliskiren Acid Impurity has been shown to attenuate endoplasmic reticulum (ER) stress induced by lipid overload, thereby reducing apoptosis and promoting cell survival . Additionally, it affects the expression of genes involved in the renin-angiotensin system, further impacting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of Aliskiren Acid Impurity involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Aliskiren Acid Impurity binds to renin, inhibiting its activity and preventing the formation of angiotensin I from angiotensinogen . This inhibition leads to a cascade of events that ultimately reduces blood pressure. Additionally, Aliskiren Acid Impurity has been shown to modulate the expression of genes involved in the renin-angiotensin system, further contributing to its antihypertensive effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Aliskiren Acid Impurity change over time. The stability and degradation of Aliskiren Acid Impurity have been studied to understand its long-term effects on cellular function. It has been observed that Aliskiren Acid Impurity remains stable under certain conditions, but its degradation products can have different effects on cells. Long-term studies have shown that Aliskiren Acid Impurity can maintain its inhibitory effects on renin activity, thereby providing sustained antihypertensive effects .

Dosage Effects in Animal Models

The effects of Aliskiren Acid Impurity vary with different dosages in animal models. Studies have shown that low doses of Aliskiren Acid Impurity can effectively reduce blood pressure without causing significant adverse effects . Higher doses may lead to toxic effects, including renal impairment and electrolyte imbalances . It is important to determine the optimal dosage to maximize the therapeutic benefits while minimizing the risk of adverse effects.

Metabolic Pathways

Aliskiren Acid Impurity is involved in metabolic pathways related to the renin-angiotensin system. It interacts with enzymes such as renin and angiotensin-converting enzyme (ACE), influencing the levels of angiotensin I and II . Additionally, Aliskiren Acid Impurity affects the metabolic flux of other related metabolites, contributing to its overall antihypertensive effects .

Transport and Distribution

The transport and distribution of Aliskiren Acid Impurity within cells and tissues involve various transporters and binding proteins. Aliskiren Acid Impurity is absorbed in the gastrointestinal tract and is poorly absorbed with a bioavailability between 2.0 and 2.5% . Once absorbed, it is distributed to various tissues, including the kidneys, where it exerts its effects on the renin-angiotensin system . The binding of Aliskiren Acid Impurity to plasma proteins is moderate, and it is primarily excreted via the hepatobiliary route .

Subcellular Localization

The subcellular localization of Aliskiren Acid Impurity affects its activity and function. It has been observed to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it interacts with various biomolecules . The targeting signals and post-translational modifications of Aliskiren Acid Impurity direct it to these compartments, influencing its inhibitory effects on renin activity and other cellular processes .

属性

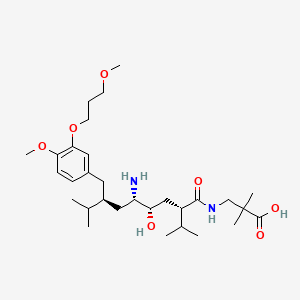

IUPAC Name |

3-[[(2S,4S,5S,7S)-5-amino-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanoyl]amino]-2,2-dimethylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52N2O7/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(33)17-23(20(3)4)28(34)32-18-30(5,6)29(35)36/h10-11,15,19-20,22-25,33H,9,12-14,16-18,31H2,1-8H3,(H,32,34)(H,35,36)/t22-,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZFGPAQWQGXCX-QORCZRPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

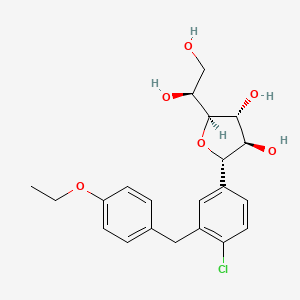

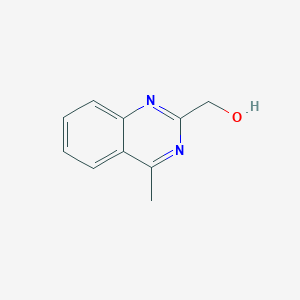

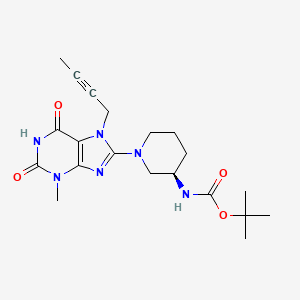

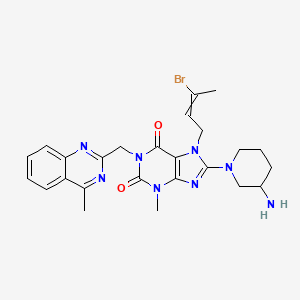

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2S,3R,4R,5R)-1-[3-[4-[[(3S)-Tetrahydrofuran-3-yl]oxy]benzyl]-4-chlorophenyl]-1,2,3,4,5,6-hexanehexaol](/img/structure/B600852.png)